2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15300368
InChI: InChI=1S/C19H18ClNO3S/c1-14-10-15(20)6-7-18(14)24-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-25-17/h2-10H,11-13H2,1H3
SMILES:
Molecular Formula: C19H18ClNO3S
Molecular Weight: 375.9 g/mol

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15300368

Molecular Formula: C19H18ClNO3S

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide -

Specification

Molecular Formula C19H18ClNO3S
Molecular Weight 375.9 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H18ClNO3S/c1-14-10-15(20)6-7-18(14)24-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-25-17/h2-10H,11-13H2,1H3
Standard InChI Key HBIXCNOAHSAVAO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound, 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide, reflects its intricate architecture . Its molecular formula, C₂₀H₂₀ClNO₃S, and molecular weight of 389.9 g/mol are consistent across multiple sources . The structure integrates three distinct aromatic systems:

  • A 4-chloro-2-methylphenoxy group (chlorinated benzene ring with a methyl substituent).

  • A furan-2-ylmethyl moiety (oxygen-containing heterocycle).

  • A 3-methylthiophen-2-ylmethyl group (sulfur-containing heterocycle with a methyl substituent).

Stereochemical and Electronic Properties

The compound’s stereoelectronic profile is defined by its canonical SMILES:
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C.
This notation highlights the spatial arrangement of substituents, which influence its reactivity and interaction with biological targets. The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups on the phenyl ring creates a polarized electronic environment, potentially enhancing its binding affinity to enzymes or receptors.

Physicochemical Properties

Thermodynamic Parameters

Critical thermodynamic data such as melting point, boiling point, and flash point are currently unavailable . Experimental determination via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended for future studies.

CompoundStructureBioactivity
This CompoundPhenoxy-furan-thiophene-acetamideHypothetical COX/LOX inhibition
2-(4-Chloro-2-methylphenoxy)acetamide Phenoxy-acetamideHerbicidal activity
THZ1 Thiazole-sulfonamideCOX-II inhibition (IC₅₀ = 8.88 μM)

The inclusion of furan and thiophene rings in the target compound may enhance its pharmacokinetic profile compared to simpler acetamides, potentially improving blood-brain barrier permeability or metabolic stability .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for scalable synthesis remain unpublished.

  • Biological Screening: In vitro assays against COX-II, 5-LOX, and antimicrobial targets are warranted.

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies are critical for therapeutic development.

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